INCB086550

Description

PD-L1 Inhibitor this compound is an orally available, small molecule inhibitor of the immunosuppressive ligand, programmed cell death-1 ligand 1 (PD-L1; cluster of differentiation 274; CD274) with potential immune checkpoint inhibitory and antineoplastic activities. Upon administration, PD-L1 inhibitor this compound specifically targets PD-L1 expressed on tumor cells preventing the binding and subsequent activation of its receptor, programmed cell death 1 (PD-1; PDCD1; CD279; programmed death-1). This reverses T-cell inactivation caused by PD-L1/PD-1 signaling, increases T-cell expansion and enhances the cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response against PD-L1-expressing tumor cells. PD-L1, a transmembrane protein expressed on activated T-cells, is overexpressed in some cancer types and plays a significant role in immune evasion by tumor cells.

Properties

IUPAC Name |

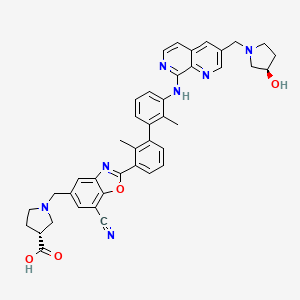

(3R)-1-[[7-cyano-2-[3-[3-[[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-1,7-naphthyridin-8-yl]amino]-2-methylphenyl]-2-methylphenyl]-1,3-benzoxazol-5-yl]methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H39N7O4/c1-24-32(5-3-7-34(24)40-46-36-17-26(15-30(18-42)38(36)52-40)20-47-13-10-29(22-47)41(50)51)33-6-4-8-35(25(33)2)45-39-37-28(9-12-43-39)16-27(19-44-37)21-48-14-11-31(49)23-48/h3-9,12,15-17,19,29,31,49H,10-11,13-14,20-23H2,1-2H3,(H,43,45)(H,50,51)/t29-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARLNMDDSQMINK-BVRKHOPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=NC3=CC(=CC(=C3O2)C#N)CN4CCC(C4)C(=O)O)C5=C(C(=CC=C5)NC6=NC=CC7=CC(=CN=C76)CN8CCC(C8)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=NC3=CC(=CC(=C3O2)C#N)CN4CC[C@H](C4)C(=O)O)C5=C(C(=CC=C5)NC6=NC=CC7=CC(=CN=C76)CN8CC[C@H](C8)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H39N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230911-59-6 | |

| Record name | INCB-086550 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230911596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB-086550 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8B91S15VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

INCB086550: A Technical Overview of its Interaction with PD-L1

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB086550 is an orally bioavailable small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] Unlike antibody-based therapies that target the PD-1/PD-L1 axis, this compound offers a distinct pharmacological approach with the potential for increased tissue penetration.[1][2] This document provides a comprehensive technical guide on the binding affinity and kinetics of this compound to PD-L1, detailing its mechanism of action, experimental evaluation, and the associated signaling pathways.

Mechanism of Action

This compound potently and selectively binds to PD-L1, leading to the disruption of the PD-1/PD-L1 interaction.[3] A key feature of its mechanism is the induction of PD-L1 dimerization, which is followed by the internalization of the PD-L1 protein. This removal of PD-L1 from the cell surface prevents it from engaging with the PD-1 receptor on T-cells, thereby blocking the downstream inhibitory signaling and restoring T-cell-mediated anti-tumor immunity.

Quantitative Data: Binding Affinity and Potency

While specific binding affinity (Kd) and kinetic rate constants (ka, kd) for the direct interaction of this compound with PD-L1 are not publicly available, the potency of this compound in inhibiting the PD-1/PD-L1 interaction has been quantified using various assays. The half-maximal inhibitory concentration (IC50) values were determined using a homogeneous time-resolved fluorescence (HTRF)-based assay.

| Species | IC50 (nM) |

| Human PD-L1 | 3.1 |

| Cynomolgus Monkey PD-L1 | 4.9 |

| Rat PD-L1 | 1.9 |

This compound did not show binding to mouse PD-L1.

In cellular assays, this compound inhibited the binding of PE-labeled PD-1 to CHO cells expressing human PD-L1 with an IC50 of 13 nM. Furthermore, it potently blocks PD-1-mediated SHP recruitment with an IC50 of 6.3 nM and enhances NFAT signaling with a half-maximal effective concentration (EC50) of 21.4 nM.

Experimental Protocols

Several key experiments were employed to characterize the interaction of this compound with PD-L1.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This assay quantifies the inhibition of the PD-1/PD-L1 interaction by this compound.

Principle: The assay utilizes recombinant tagged PD-1 and PD-L1 proteins. When these proteins interact, FRET (Förster Resonance Energy Transfer) occurs between a donor and an acceptor fluorophore conjugated to antibodies that recognize the tags, generating a detectable signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol Outline:

-

Reagent Preparation: Recombinant human, cynomolgus, or rat PD-L1, and human PD-1 proteins are used. Anti-tag antibodies labeled with HTRF donor and acceptor fluorophores are prepared in assay buffer.

-

Compound Dispensing: Serial dilutions of this compound are dispensed into a low-volume 384-well plate.

-

Protein Incubation: The tagged PD-1 and PD-L1 proteins are added to the wells containing the compound and incubated to allow for binding.

-

Detection Reagent Addition: The HTRF detection reagents (anti-tag antibodies) are added and the plate is incubated to allow for binding to the tagged proteins.

-

Signal Measurement: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths to calculate the HTRF ratio.

-

Data Analysis: The HTRF ratio is plotted against the compound concentration to determine the IC50 value.

Flow Cytometry for Inhibition of PD-1 Binding to Cells

This method assesses the ability of this compound to block the binding of PD-1 to PD-L1 expressed on the cell surface.

Principle: Cells expressing PD-L1 are incubated with a fluorescently labeled PD-1 protein. The binding of the labeled PD-1 to the cells can be detected by flow cytometry. Pre-incubation with an inhibitor like this compound will reduce the binding of the labeled PD-1, resulting in a decreased fluorescence signal.

Protocol Outline:

-

Cell Preparation: CHO cells overexpressing human PD-L1 are harvested and washed.

-

Compound Incubation: The cells are pre-incubated with various concentrations of this compound.

-

Labeled PD-1 Binding: Phycoerythrin (PE)-labeled recombinant human PD-1 is added to the cell suspension and incubated.

-

Washing: The cells are washed to remove unbound labeled PD-1.

-

Flow Cytometry Analysis: The fluorescence of the cells is analyzed using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity (MFI) is determined for each compound concentration and plotted to calculate the IC50 value.

Surface Plasmon Resonance (SPR) for Competitive Binding

SPR was used to demonstrate that this compound competes with anti-PD-L1 antibodies for binding to PD-L1.

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. In a competition assay, the binding of a primary analyte is measured in the presence of a competing molecule.

Protocol Outline:

-

Chip Preparation: Recombinant human PD-L1 is immobilized on an SPR sensor chip.

-

Analyte and Competitor Preparation: Solutions of an anti-PD-L1 antibody (e.g., atezolizumab or durvalumab) and this compound are prepared in a suitable running buffer.

-

Binding Analysis:

-

The anti-PD-L1 antibody is injected over the PD-L1-coated surface to establish a baseline binding response.

-

A mixture of the anti-PD-L1 antibody and this compound is then injected.

-

-

Data Analysis: A reduction in the binding response of the antibody in the presence of this compound indicates competition for the same or an overlapping binding site on PD-L1.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.

Caption: PD-1/PD-L1 signaling pathway and the mechanism of this compound.

Caption: Experimental workflows for HTRF and Flow Cytometry assays.

References

INCB086550: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB086550 is a novel, orally bioavailable small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. Developed by Incyte Corporation, this first-in-class agent presents a promising alternative to monoclonal antibody-based immunotherapies. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound, supported by preclinical and clinical data. Detailed experimental protocols and visual representations of key pathways are included to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Development

The discovery of this compound was the result of a rational medicinal chemistry approach aimed at identifying small molecule inhibitors of the PD-1/PD-L1 pathway.[1] The goal was to develop an orally administered therapy that could offer advantages over intravenous monoclonal antibodies, such as improved tissue penetration and potentially a different safety profile.

The development process involved a screening cascade to identify compounds that potently and selectively disrupt the PD-L1/PD-1 interaction. This led to the identification of this compound as a lead candidate with desirable pharmacological properties.

Mechanism of Action

This compound exerts its anti-tumor effect by potently and selectively binding to PD-L1.[1] Unlike therapeutic antibodies that simply block the PD-1 binding site, this compound induces the dimerization and subsequent internalization of PD-L1 on the tumor cell surface.[1] This removal of PD-L1 from the cell surface prevents its interaction with the PD-1 receptor on T-cells, thereby abrogating the inhibitory signal and restoring T-cell-mediated anti-tumor immunity.

Chemical Synthesis Pathway

The chemical synthesis of this compound is detailed in patent WO2018119266A1, filed by Incyte Corporation. The synthesis is a multi-step process, a simplified representation of which is provided below. The process involves the formation of a key intermediate, followed by a series of coupling and functional group manipulations to yield the final compound.

A detailed, step-by-step synthesis protocol as described in the patent is beyond the scope of this summary but can be referenced in the original patent filing for specific reagents and reaction conditions.

Preclinical Data

In Vitro Potency

This compound demonstrated potent inhibition of the PD-L1/PD-1 interaction across multiple species in a homogeneous time-resolved fluorescence (HTRF) assay.

| Species | IC50 (nmol/L) |

| Human | 3.1[2] |

| Cynomolgus | 4.9[2] |

| Rat | 1.9 |

| Mouse | Not Detected |

| Table 1: In Vitro Potency of this compound |

Preclinical Pharmacokinetics

Pharmacokinetic studies in tumor-bearing mice demonstrated that this compound distributes well to tumors. Following oral administration, tumor concentrations of this compound were maintained above the whole blood IC90 at trough.

| Animal Model | Dosing | Tumor:Plasma Ratio (AUC) |

| MDA-MB-231 Xenograft | 2, 20, and 200 mg/kg b.i.d. | 5 to 10 |

| Table 2: Preclinical Pharmacokinetic Parameters |

Clinical Data

A Phase 1, open-label, dose-escalation and expansion study (NCT03762447) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.

Safety and Tolerability

As of April 2021, 79 patients had received treatment. Treatment-related adverse events (TEAEs) occurred in 58.2% of patients. Immune-related TEAEs were observed in 19.0% of patients, with the most common being peripheral sensory neuropathy.

| Adverse Event Profile | Percentage of Patients (n=79) |

| Any Treatment-Related TEAE | 58.2% |

| Grade ≥3 Treatment-Related TEAEs | 12.7% |

| TEAEs Leading to Discontinuation | 16.5% |

| Immune-Related TEAEs | 19.0% |

| Table 3: Summary of Safety Data from Phase 1 Study (NCT03762447) |

Preliminary Efficacy

In the efficacy-evaluable population of 68 patients, the overall response rate (ORR) was 11.8%, and the disease control rate (DCR) was 19.1%.

| Efficacy Endpoint | Result (n=68) | 95% Confidence Interval |

| Overall Response Rate (ORR) | 11.8% | 5.2% - 21.9% |

| Complete Response (CR) | 1.5% | |

| Partial Response (PR) | 10.3% | |

| Disease Control Rate (DCR) | 19.1% | 10.6% - 30.5% |

| Table 4: Preliminary Efficacy from Phase 1 Study (NCT03762447) |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was used to measure the inhibition of the PD-L1/PD-1 interaction by this compound.

-

Reagents: Recombinant human, mouse, rat, or cynomolgus PD-L1; recombinant human PD-1; HTRF donor and acceptor antibodies.

-

Procedure: a. This compound was serially diluted and incubated with recombinant PD-L1. b. Recombinant PD-1 was added to the mixture. c. HTRF donor and acceptor antibodies were added, and the plate was incubated. d. The HTRF signal was read on a compatible plate reader. e. IC50 values were calculated from the dose-response curves.

In Vivo Tumor Growth Studies

The anti-tumor efficacy of this compound was evaluated in humanized mouse models.

-

Animal Model: CD34+ humanized mice bearing MDA-MB-231 or other human tumor xenografts.

-

Treatment: this compound was administered orally (p.o.) twice daily (b.i.d.) at various dose levels (e.g., 2, 20, 200 mg/kg).

-

Endpoints: a. Tumor volume was measured regularly. b. At the end of the study, tumors were harvested for pharmacodynamic analysis, including flow cytometry to assess PD-L1 occupancy and T-cell infiltration. c. Plasma and tumor concentrations of this compound were determined by HPLC.

Flow Cytometry for PD-L1 Occupancy

This method was used to determine the extent to which this compound binds to PD-L1 on tumor cells.

-

Sample Preparation: Single-cell suspensions were prepared from tumors harvested from treated and control mice.

-

Staining: Cells were stained with fluorescently labeled antibodies against PD-L1 and other cell surface markers.

-

Analysis: Stained cells were analyzed on a flow cytometer to quantify the level of unoccupied cell-surface PD-L1.

-

Calculation: The percentage of PD-L1 occupancy was calculated by comparing the mean fluorescence intensity of PD-L1 staining in treated versus vehicle control groups.

Conclusion

This compound is a potent and selective oral small-molecule inhibitor of PD-L1 with a distinct mechanism of action involving the dimerization and internalization of its target. Preclinical data demonstrate robust anti-tumor activity, and early clinical data show a manageable safety profile with encouraging signs of efficacy in patients with advanced solid tumors. The development of this compound represents a significant advancement in the field of cancer immunotherapy, offering a potential new treatment modality for patients. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

A Deep Dive into PD-L1 Inhibition: A Comparative Analysis of the Small Molecule INCB086550 and Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. Programmed death-ligand 1 (PD-L1) has emerged as a critical target for restoring anti-tumor immunity. This technical guide provides an in-depth comparison of two distinct therapeutic modalities targeting PD-L1: the novel small molecule inhibitor, INCB086550, and established monoclonal antibodies (mAbs) such as atezolizumab, durvalumab, and avelumab. We will explore their mechanisms of action, present a comprehensive summary of preclinical and clinical data, and provide detailed experimental protocols for key assays. This guide aims to equip researchers and drug development professionals with a thorough understanding of these agents to inform future research and clinical strategies.

Introduction: The PD-1/PD-L1 Axis in Cancer Immunology

The programmed cell death protein 1 (PD-1) and its ligand, PD-L1, are key players in immune regulation.[1][2][3] The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T cells, initiates an inhibitory signaling cascade that dampens the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[1][2] Inhibition of this interaction has proven to be a highly effective therapeutic strategy across a wide range of malignancies.

This guide focuses on two distinct approaches to block the PD-1/PD-L1 pathway:

-

Monoclonal Antibodies (mAbs): Large protein therapeutics that bind to either PD-1 or PD-L1, physically preventing their interaction.

-

Small Molecule Inhibitors: Orally bioavailable compounds, such as this compound, that target PD-L1 and disrupt its binding to PD-1 through a different mechanism.

Mechanism of Action

This compound: A Small Molecule Inducer of PD-L1 Dimerization and Internalization

This compound is a potent and orally bioavailable small molecule that binds directly to PD-L1. Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, this compound induces the dimerization of PD-L1 on the cell surface. This dimerization is followed by the internalization of the PD-L1 dimer, effectively removing it from the cell surface and preventing its engagement with PD-1 on T cells. This unique mechanism of action leads to a sustained blockade of the PD-1/PD-L1 pathway.

Monoclonal Antibodies: Steric Hindrance of the PD-1/PD-L1 Interaction

PD-L1-targeting monoclonal antibodies, such as atezolizumab, durvalumab, and avelumab, are designed to bind with high affinity to a specific epitope on the extracellular domain of the PD-L1 protein. This binding physically blocks the interaction between PD-L1 and its receptor, PD-1, thereby preventing the delivery of the inhibitory signal to the T cell. This allows the T cell to maintain its cytotoxic function and attack tumor cells. Avelumab, an IgG1 monoclonal antibody, has the additional proposed mechanism of inducing antibody-dependent cell-mediated cytotoxicity (ADCC) of tumor cells.

Preclinical and Clinical Data: A Comparative Overview

This compound: Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Mouse Tumor Models

| Model | Treatment | Dose | Tumor Growth Inhibition (TGI) |

| MC38-huPD-L1 | This compound | 2 mg/kg b.i.d. | 32% |

| MC38-huPD-L1 | This compound | 20 mg/kg b.i.d. | 66% |

| MC38-huPD-L1 | This compound | 200 mg/kg b.i.d. | 69% |

| MC38-huPD-L1 | Atezolizumab | 5 mg/kg every 5 days | 73% |

Table 2: Phase 1 Clinical Trial Data for this compound (NCT03762447) in Advanced Solid Tumors

| Efficacy Endpoint | Value |

| Overall Response Rate (ORR) | 11.8% |

| Complete Response (CR) | 1.5% |

| Partial Response (PR) | 10.3% |

| Disease Control Rate (DCR) | 19.1% |

Monoclonal Antibodies: Quantitative Data Summary

Table 3: Clinical Efficacy of Atezolizumab in Advanced Non-Small Cell Lung Cancer (NSCLC)

| Trial | Line of Treatment | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) |

| OAK (Phase 3) | Second-line+ | Previously treated NSCLC | 14% | 13.8 months |

| IMpower150 (Phase 3) | First-line | Metastatic nonsquamous NSCLC | 69.5% (with bevacizumab + chemo) | 20.63 months (with bevacizumab + chemo) |

| IMpower010 (Phase 3) | Adjuvant | Resected Stage II-IIIA NSCLC (PD-L1 TC ≥1%) | - | Not Reached (HR 0.66 for DFS) |

Table 4: Clinical Efficacy of Durvalumab in Stage III NSCLC (PACIFIC Trial)

| Efficacy Endpoint | Durvalumab | Placebo | Hazard Ratio (HR) |

| Median Overall Survival (OS) | 47.5 months | 29.1 months | 0.72 |

| 5-Year OS Rate | 42.9% | 33.4% | - |

| Median Progression-Free Survival (PFS) | 16.9 months | 5.6 months | 0.55 |

| 5-Year PFS Rate | 33.1% | 19.0% | - |

Table 5: Clinical Efficacy of Avelumab in Advanced Urothelial Carcinoma (JAVELIN Bladder 100 Trial)

| Efficacy Endpoint | Avelumab + BSC | BSC Alone | Hazard Ratio (HR) |

| Median Overall Survival (OS) | 21.4 months | 14.3 months | 0.69 |

| Median Progression-Free Survival (PFS) | 3.7 months | 2.0 months | 0.56 |

| Overall Response Rate (ORR) | 16.5% | - | - |

BSC: Best Supportive Care

Experimental Protocols

In Vitro Assays

This assay measures the activation of the NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a key downstream event of T-cell receptor (TCR) engagement.

Principle: Genetically engineered Jurkat T cells expressing a luciferase reporter gene under the control of an NFAT-responsive element are co-cultured with target cells expressing PD-L1. Inhibition of the PD-1/PD-L1 interaction by a test compound (this compound or a mAb) relieves the inhibitory signal, leading to TCR activation and subsequent luciferase expression, which is measured as a luminescent signal.

Protocol:

-

Cell Culture:

-

Maintain Jurkat-NFAT-Luciferase reporter cells and PD-L1 expressing target cells (e.g., CHO-PD-L1) in appropriate culture medium.

-

-

Assay Setup:

-

Plate target cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Add the Jurkat-NFAT-Luciferase reporter cells to the wells.

-

Add serial dilutions of the test compound (this compound or mAb) or control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.

-

-

Luminescence Reading:

-

Add a luciferase substrate solution (e.g., ONE-Glo™ Luciferase Assay System).

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the fold induction of luciferase activity relative to the untreated control.

-

This assay determines the ability of a compound to inhibit the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of the PD-1 receptor.

Principle: Upon PD-1 engagement by PD-L1, the tyrosine residues in the cytoplasmic tail of PD-1 become phosphorylated, creating docking sites for SHP-2. This recruitment can be measured using various techniques, such as co-immunoprecipitation followed by Western blotting or cellular thermal shift assays.

Protocol (Co-Immunoprecipitation):

-

Cell Culture and Treatment:

-

Co-culture T cells expressing PD-1 with PD-L1 expressing cells.

-

Treat the cells with the test compound or control.

-

-

Cell Lysis:

-

Lyse the cells in a buffer that preserves protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against PD-1 conjugated to beads (e.g., protein A/G agarose).

-

-

Washing:

-

Wash the beads to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies against SHP-2 and PD-1 to detect their presence in the immunoprecipitated complex.

-

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

-

Cell Line and Animal Model:

-

Select a human tumor cell line that expresses human PD-L1 (e.g., MC38-huPD-L1, HCC827).

-

Use immunodeficient mice (e.g., NSG mice) engrafted with human immune cells (humanized mice) or immunocompetent mice if the cell line is syngeneic.

-

-

Tumor Implantation:

-

Inject the tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer the test compound (this compound orally or mAb intraperitoneally) and vehicle control according to the desired dosing schedule.

-

-

Tumor Measurement:

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

-

Endpoint:

-

Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Signaling Pathways and Experimental Workflows

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 to PD-1 on T cells leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatases SHP-1 and SHP-2, which dephosphorylate and inactivate downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, such as ZAP70 and PI3K. This ultimately suppresses T-cell proliferation, cytokine production, and cytotoxic activity.

Mechanism of this compound vs. Monoclonal Antibodies

Experimental Workflow for Inhibitor Screening

Conclusion

Both the small molecule inhibitor this compound and monoclonal antibodies targeting PD-L1 have demonstrated significant anti-tumor activity by disrupting the PD-1/PD-L1 immune checkpoint. While mAbs have a well-established clinical track record, this compound offers the potential advantages of oral bioavailability and a distinct mechanism of action that may lead to a different efficacy and safety profile. The data and protocols presented in this guide provide a framework for the continued investigation and development of both classes of PD-L1 inhibitors, with the ultimate goal of improving outcomes for patients with cancer. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these different therapeutic approaches.

References

- 1. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]

- 2. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

INCB086550: A Technical Overview of its High Selectivity for PD-L1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibition of Programmed Death-Ligand 1 (PD-L1) by the small molecule inhibitor, INCB086550. The document focuses on the quantitative selectivity of this compound for PD-L1 over its close homolog, PD-L2, and outlines the experimental methodologies used to determine this specificity.

Core Mechanism of Action

This compound is an orally bioavailable, small-molecule inhibitor that potently and selectively targets PD-L1.[1][2][3] Its mechanism of action is distinct from that of monoclonal antibodies. Upon binding to PD-L1, this compound induces the dimerization and subsequent internalization of the PD-L1 protein.[1][4] This process effectively removes PD-L1 from the cell surface, preventing its interaction with the PD-1 receptor on T-cells and thereby blocking the immunosuppressive signaling pathway.

Quantitative Selectivity: PD-L1 vs. PD-L2

The selectivity of this compound for PD-L1 over PD-L2 is a critical attribute, potentially minimizing off-target effects. The following table summarizes the quantitative data demonstrating this selectivity.

| Target | Ligand | Species | Assay Type | Metric | Value | Reference |

| PD-L1 | This compound | Human | PD-L1/PD-1 Interaction | IC50 | 3.1 nM | |

| PD-L1 | This compound | Cynomolgus | PD-L1/PD-1 Interaction | IC50 | 4.9 nM | |

| PD-L1 | This compound | Rat | PD-L1/PD-1 Interaction | IC50 | 1.9 nM | |

| PD-L2 | This compound | Human | PD-L2/PD-1 Interaction | Inhibition | No inhibition up to 10 µmol/L |

Experimental Protocols

The determination of this compound's potency and selectivity involves a series of in vitro experiments. Below are the detailed methodologies for the key assays cited.

PD-L1/PD-1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of this compound to disrupt the interaction between PD-1 and PD-L1.

-

Reagents : Recombinant human, cynomolgus, or rat PD-L1 are used alongside recombinant human PD-1.

-

Assay Principle : The assay is based on the HTRF technology, which measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When PD-1 and PD-L1 interact, the fluorophores are in close proximity, leading to a high HTRF signal.

-

Procedure :

-

A constant concentration of recombinant PD-L1 and PD-1 is incubated in an assay buffer.

-

Increasing concentrations of this compound are added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

The HTRF signal is read using a plate reader.

-

-

Data Analysis : The IC50 value, representing the concentration of this compound that inhibits 50% of the PD-L1/PD-1 interaction, is calculated from the dose-response curve.

Cellular PD-L1/PD-1 Binding Assay

This assay confirms the activity of this compound in a cellular context.

-

Cell Line : Chinese Hamster Ovary (CHO) cells engineered to express human PD-L1 on their surface (CHO PD-L1 cells) are utilized.

-

Reagents : Phycoerythrin (PE)-labeled recombinant human PD-1 (PD-1/PE) is used as the detection reagent.

-

Procedure :

-

CHO PD-L1 cells are seeded in microplates.

-

The cells are treated with increasing concentrations of this compound.

-

PD-1/PE is added to the wells and incubated to allow binding to the cell-surface PD-L1.

-

The cells are washed to remove unbound PD-1/PE.

-

-

Data Acquisition and Analysis : The fluorescence intensity of the PE-labeled PD-1 bound to the cells is measured using imaging or flow cytometry. The IC50 value is determined by plotting the fluorescence intensity against the concentration of this compound.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on the PD-1/PD-L1 pathway.

Experimental Workflow for Determining Selectivity

Caption: Workflow for assessing this compound's selectivity.

References

INCB086550: An In-Depth Technical Guide to its In Vitro Effects on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB086550 is a novel, orally bioavailable small-molecule inhibitor of Programmed Death-Ligand 1 (PD-L1).[1][2][3][4] In preclinical studies, it has demonstrated potent and selective blockade of the PD-L1/PD-1 interaction, leading to the activation of T-cells and stimulation-dependent cytokine production.[1] This technical guide provides a detailed overview of the in vitro effects of this compound on cytokine production, including comprehensive data summaries, experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions by binding to PD-L1, thereby preventing its interaction with the PD-1 receptor on T-cells. This blockade of an inhibitory signal, a critical immune checkpoint, results in the reactivation of T-cells. A unique characteristic of this compound is its ability to induce the dimerization and subsequent internalization of PD-L1 on the cell surface, further diminishing its capacity to suppress T-cell activity.

Quantitative Data on In Vitro Cytokine Production

This compound has been shown to induce the production of key pro-inflammatory cytokines in a dose-dependent manner in vitro, consistent with the blockade of the PD-L1/PD-1 pathway. The primary cytokine reported to be upregulated is Interferon-gamma (IFNγ), a critical mediator of anti-tumor immunity.

| Cytokine | Cell System | Stimulation | Key Findings | Reference |

| IFNγ | Co-culture of human T-cells with CHO cells expressing PD-L1 and an anti-CD3 single-chain antibody | T-cell receptor (TCR) engagement via anti-CD3 | Concentration-dependent induction of IFNγ secretion with an EC50 of 9.8 nmol/L . Maximal IFNγ levels were comparable to those induced by the PD-L1 antibody, atezolizumab. | |

| IFNγ | Whole blood from normal human donors | Staphylococcal enterotoxin B (SEB) | This compound treatment resulted in the induction of IFNγ production. |

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the literature for assessing the effect of this compound on cytokine production.

T-Cell/CHO Co-culture IFNγ Secretion Assay

This assay evaluates the ability of this compound to enhance T-cell activation and cytokine production in a controlled environment where the PD-L1/PD-1 interaction is the primary inhibitory signal.

a. Cell Lines and Reagents:

-

Target Cells: Chinese Hamster Ovary (CHO) cells engineered to express human PD-L1 and an anti-CD3 single-chain antibody.

-

Effector Cells: Human T-cells isolated from healthy donors.

-

Compound: this compound, dissolved in DMSO to create a stock solution and serially diluted in assay medium.

-

Control Antibody: Atezolizumab (anti-PD-L1 antibody).

-

Assay Medium: RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

b. Experimental Workflow:

c. Detailed Steps:

-

Human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard immunomagnetic separation techniques.

-

CHO-PD-L1-anti-CD3 cells are seeded in 96-well flat-bottom plates and allowed to adhere.

-

Isolated human T-cells are then added to the wells containing the CHO cells.

-

Increasing concentrations of this compound or a fixed concentration of atezolizumab (e.g., 10 nmol/L) are added to the co-culture.

-

The plates are incubated for 3 days at 37°C in a humidified CO2 incubator.

-

After the incubation period, the cell culture supernatants are harvested.

-

The concentration of human IFNγ in the supernatants is quantified using a Luminex bead-based immunoassay, according to the manufacturer's instructions.

Whole Blood Cytokine Release Assay

This assay assesses the effect of this compound in a more physiologically relevant matrix that includes various immune cell types.

a. Reagents:

-

Blood: Freshly drawn whole blood from healthy human donors.

-

Stimulant: Staphylococcal enterotoxin B (SEB).

-

Compound: this compound.

-

Control Antibody: Atezolizumab.

b. Experimental Protocol:

-

Whole blood is collected from healthy human donors.

-

The blood is treated with this compound or atezolizumab.

-

The treated blood is then stimulated with SEB.

-

The samples are incubated for 5 days.

-

Following incubation, plasma is separated by centrifugation.

-

IFNγ levels in the plasma are measured by Luminex assay.

Signaling Pathway Visualization

The interaction between PD-L1 and PD-1 on T-cells triggers a signaling cascade that inhibits T-cell activation. By blocking this interaction, this compound allows for the sustained signaling through the T-cell receptor (TCR), leading to T-cell proliferation and cytokine production.

Conclusion

The in vitro data strongly support the mechanism of action of this compound as a potent inhibitor of the PD-L1/PD-1 immune checkpoint. Its ability to induce IFNγ production in a dose-dependent manner in various T-cell activation assays highlights its potential for restoring anti-tumor immunity. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of immuno-oncology and drug development.

References

The Role of INCB086550 in Modulating the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between cancer cells and the host immune system within the tumor microenvironment (TME) is a critical determinant of tumor progression and response to therapy. A key mechanism of immune evasion employed by tumors is the upregulation of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1). The interaction of PD-L1 on tumor cells with its receptor, Programmed Death-1 (PD-1), on activated T cells, leads to T-cell exhaustion and a dampened anti-tumor immune response.[1][2][3] While monoclonal antibodies targeting the PD-1/PD-L1 axis have revolutionized cancer treatment, there is a growing interest in the development of small-molecule inhibitors that may offer advantages such as oral bioavailability, shorter half-life, and potentially different safety profiles.[1][4]

INCB086550 is a novel, orally bioavailable small-molecule inhibitor of PD-L1. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the tumor microenvironment, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visual representations of its mechanism and experimental workflows are included to facilitate further research and development in this area.

Core Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism that goes beyond simple blockade of the PD-1/PD-L1 interaction. It binds with high affinity to PD-L1, leading to a cascade of events that ultimately restores T-cell-mediated anti-tumor immunity.

The primary steps in the mechanism of action are:

-

PD-L1 Binding: this compound directly binds to PD-L1 expressed on the surface of tumor cells.

-

PD-L1 Dimerization: Upon binding, this compound induces the dimerization of PD-L1 molecules on the cell surface.

-

PD-L1 Internalization: This dimerization event triggers the internalization of the PD-L1-INCB086550 complex, effectively removing PD-L1 from the cell surface and preventing its interaction with PD-1 on T cells.

-

T-Cell Activation: By preventing the inhibitory PD-1/PD-L1 signaling, this compound reverses T-cell inactivation. This leads to increased T-cell expansion and enhances the cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.

Caption: this compound binds to PD-L1, inducing its dimerization and internalization, thereby blocking the inhibitory PD-1/PD-L1 signal and promoting T-cell activation.

Modulation of the Tumor Microenvironment

This compound's activity extends to the broader tumor microenvironment, leading to a more favorable anti-tumor immune landscape.

Infiltration and Activation of Immune Cells

Preclinical studies have demonstrated that treatment with this compound leads to an increase in the number and activation of tumor-infiltrating T cells. Specifically, an increase in intratumoral CD8+ T cells has been observed in mouse models. This influx of cytotoxic T cells is a critical step in mediating tumor cell killing.

Cytokine Profile Modulation

The blockade of the PD-1/PD-L1 pathway by this compound results in the stimulation-dependent production of pro-inflammatory cytokines by immune cells. In vitro and in vivo studies have shown an increase in interferon-gamma (IFNγ), a key cytokine in the anti-tumor immune response. Furthermore, downstream markers of IFNγ signaling, such as CXCL9 and CXCL10, which are involved in T-cell trafficking, are also elevated. Clinical data has also shown increases in plasma concentrations of interferon-related cytokines and other immune regulatory proteins like granzyme B and granzyme H, indicating a systemic immune activation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Species | Cell Line/System | IC50 / EC50 | Reference |

| PD-L1/PD-1 Binding Inhibition | Human | CHO-PD-L1 cells | IC50: 1.1 nmol/L | |

| IFNγ Secretion Induction | Human | T cells co-cultured with CHO-PD-L1 cells | EC50: 9.8 nmol/L |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Tumor Model | Mouse Strain | Dosing | Outcome | Reference |

| MC38-huPD-L1 | C57BL/6 | 2, 20, and 200 mg/kg b.i.d. (p.o.) | Reduced tumor growth | |

| MDA-MB-231 | CD34+ humanized NSG | 20 mg/kg b.i.d. (p.o.) | Reduced tumor growth |

Table 3: Clinical Activity of this compound (Phase 1 Study - NCT03762447 & NCT04629339)

| Parameter | Value | Reference |

| Number of Patients (as of April 1, 2022) | 138 | |

| Doses | 100 mg QD to 800 mg BID | |

| Objective Response Rate (ORR) (as of April 9, 2021) | 11.8% | |

| Complete Response (CR) (as of April 9, 2021) | 1.5% | |

| Partial Response (PR) (as of April 9, 2021) | 10.3% | |

| Disease Control Rate (DCR) (as of April 9, 2021) | 19.1% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

PD-L1/PD-1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the ability of this compound to block the interaction between PD-1 and PD-L1.

Materials:

-

Recombinant human PD-1, PD-L1, and PD-L2 proteins with His-tags

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.05% Tween-20

-

0.1% Bovine Serum Albumin (BSA)

-

This compound

-

HTRF detection reagents

Procedure:

-

Prepare a solution of PBS buffer containing 0.05% Tween-20 and 0.1% BSA.

-

Serially dilute this compound in the assay buffer.

-

Add recombinant human PD-L1 to the wells of a microplate.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate at 25°C.

-

Add recombinant human PD-1 to the wells.

-

Incubate at 25°C.

-

Add HTRF detection reagents according to the manufacturer's instructions.

-

Read the plate on an HTRF-compatible reader.

-

Calculate the percent inhibition and determine the IC50 value.

Caption: Workflow for the PD-L1/PD-1 HTRF binding assay.

T-Cell Activation Assay (IFNγ Secretion)

This assay measures the ability of this compound to enhance T-cell activation, as determined by IFNγ secretion.

Materials:

-

CHO cells engineered to express PD-L1 and an anti-CD3 single-chain antibody

-

Human T cells

-

This compound

-

Atezolizumab (positive control)

-

Cell culture medium

-

Luminex-based assay for human IFNγ

Procedure:

-

Culture CHO-PD-L1/anti-CD3 cells.

-

Isolate human T cells from healthy donors.

-

Co-culture the CHO cells and human T cells.

-

Add increasing concentrations of this compound or atezolizumab to the co-culture.

-

Incubate for 3 days.

-

Collect the cell supernatants.

-

Measure the concentration of human IFNγ in the supernatants using a Luminex assay.

-

Calculate the percent induction of IFNγ and determine the EC50 value.

Caption: Workflow for the T-cell activation assay measuring IFNγ secretion.

In Vivo Tumor Growth Inhibition Studies

These studies assess the anti-tumor efficacy of this compound in mouse models.

Materials:

-

Tumor cell lines (e.g., MC38-huPD-L1, MDA-MB-231)

-

Appropriate mouse strains (e.g., C57BL/6, humanized NSG)

-

This compound

-

Vehicle control (e.g., 5% dimethylacetamide in 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Flow cytometry reagents for immune cell analysis

Procedure:

-

Implant tumor cells subcutaneously into the mice.

-

Allow tumors to reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control orally (p.o.) at the specified dose and schedule (e.g., twice daily, b.i.d.).

-

Measure tumor volume regularly (e.g., twice a week) using calipers.

-

At the end of the study, euthanize the mice and harvest tumors.

-

Process tumors for further analysis, such as flow cytometry to determine the percentage of intratumoral CD8+ T cells.

-

Analyze tumor growth inhibition and changes in immune cell populations.

Caption: Workflow for in vivo tumor growth inhibition studies.

Conclusion

This compound represents a promising orally administered small-molecule inhibitor of PD-L1 with a distinct mechanism of action that involves the dimerization and internalization of its target. Preclinical data have demonstrated its ability to potently block the PD-1/PD-L1 interaction, activate T cells, and inhibit tumor growth. Early clinical data have shown encouraging signs of anti-tumor activity and a manageable safety profile. The continued investigation of this compound, both as a monotherapy and in combination with other agents, is warranted to fully elucidate its potential in the treatment of cancer. The information and protocols provided in this guide are intended to support the ongoing research and development efforts in the field of cancer immunotherapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Role of the tumor microenvironment in PD-L1/PD-1-mediated tumor immune escape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of this compound: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Mechanism of INCB086550: A Technical Guide to PD-L1 Dimerization and Internalization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of INCB086550, a novel, orally bioavailable small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1). This compound distinguishes itself from antibody-based therapies by inducing the dimerization and subsequent internalization of PD-L1 on tumor cells. This dual action not only blocks the PD-1/PD-L1 immunosuppressive checkpoint but also removes the PD-L1 protein from the cell surface, potentially leading to a more profound and durable anti-tumor immune response. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound binds with high affinity to PD-L1, effectively preventing its interaction with the PD-1 receptor on T cells.[1][2][3] This blockade reverses the inhibitory signal, thereby restoring T-cell activation and promoting an anti-tumor immune response.[4][5] A key differentiator for this compound is its ability to induce the dimerization of PD-L1 on the cell surface. This dimerization event is a critical prelude to the subsequent internalization of the PD-L1 protein, effectively clearing it from the tumor cell membrane. This removal of surface PD-L1 further diminishes the tumor's capacity to suppress the immune system.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | IC50 (nM) |

| PD-L1/PD-1 Interaction Blockade | Human | 3.1 |

| Cynomolgus | 4.9 | |

| Rat | 1.9 |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Tumor Cell Line | Dosing (Oral, b.i.d.) | Tumor Growth Inhibition (TGI) |

| C57BL/6 | MC38-huPD-L1 | 2 mg/kg | 32% |

| 20 mg/kg | 66% | ||

| 200 mg/kg | 69% | ||

| CD34+ Humanized NSG | MDA-MB-231 | 20 mg/kg | 55% |

| 60 mg/kg | 54% | ||

| 200 mg/kg | 61% |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the dimerization and internalization of PD-L1 induced by this compound are provided below.

PD-L1 Dimerization Analysis: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This method is used to determine the oligomeric state of PD-L1 in the presence and absence of this compound.

-

Protein Preparation: Recombinant human PD-L1 extracellular domain is purified and prepared in a suitable buffer such as phosphate-buffered saline (PBS).

-

Sample Preparation: PD-L1 is incubated with a molar excess of this compound (e.g., 100 µM this compound with 15 µM PD-L1) or vehicle control (DMSO) for a specified time at room temperature.

-

SEC-MALS System: An HPLC or FPLC system equipped with a size-exclusion column (e.g., Superdex 200) is coupled to a multi-angle light scattering detector (e.g., DAWN HELEOS) and a differential refractive index (dRI) detector (e.g., Optilab T-rEX).

-

Chromatography: The prepared samples are injected onto the equilibrated column. The mobile phase is typically PBS at a flow rate of 0.5 mL/min.

-

Data Acquisition and Analysis: Data is collected and analyzed using specialized software (e.g., ASTRA). The software uses the light scattering and refractive index data to calculate the absolute molar mass of the protein species as they elute from the column. An increase in the molar mass of PD-L1 in the presence of this compound corresponding to a dimer confirms the induction of dimerization.

PD-L1 Internalization Analysis: Live-Cell Imaging

This protocol allows for the real-time visualization of PD-L1 internalization from the cell surface.

-

Cell Culture: CHO cells stably expressing human PD-L1 (CHO-PD-L1) are cultured in appropriate media and seeded onto glass-bottom imaging dishes.

-

Cell Staining: The cells are stained with a fluorescently labeled anti-PD-L1 antibody (e.g., clone 28-8 conjugated to a green fluorophore) to visualize surface PD-L1. The cell nuclei are counterstained with a nuclear dye like DAPI (blue).

-

Treatment: After staining, the cells are treated with this compound (e.g., 1 µM) or a vehicle control.

-

Live-Cell Imaging: The imaging dish is placed in a live-cell imaging system equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2). Time-lapse images are acquired using a confocal microscope at regular intervals (e.g., every 15 minutes for up to several hours).

-

Image Analysis: The acquired images are analyzed to observe the translocation of the green fluorescent signal (PD-L1) from the cell membrane to intracellular compartments over time in the this compound-treated cells compared to the control cells.

Quantification of Cell Surface PD-L1: Flow Cytometry

This method quantifies the change in PD-L1 expression on the cell surface following treatment with this compound.

-

Cell Culture and Treatment: Tumor cell lines expressing PD-L1 (e.g., MDA-MB-231) are cultured and treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 18 hours).

-

Cell Harvesting and Staining: Cells are harvested using a non-enzymatic cell dissociation solution to preserve surface proteins. The cells are then washed and incubated with a fluorescently labeled anti-PD-L1 antibody (e.g., clone MIH1 or 28-8) on ice to prevent further internalization. An isotype control antibody is used to control for non-specific binding.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The geometric mean fluorescence intensity (MFI) of the PD-L1 signal is measured for both control and treated cells.

-

Data Analysis: A decrease in the MFI in this compound-treated cells compared to control cells indicates a reduction in the amount of PD-L1 on the cell surface, consistent with internalization.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound binds to PD-L1, inducing dimerization and subsequent internalization.

Caption: Workflow for analyzing this compound-induced PD-L1 dimerization using SEC-MALS.

Caption: Workflow for quantifying changes in surface PD-L1 expression via flow cytometry.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. An Imaging-Based Assay to Measure the Location of PD-1 at the Immune Synapse for Testing the Binding Efficacy of Anti-PD-1 and Anti-PD-L1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Flow Cytometry Analysis of Surface PD-L1 Expression Induced by IFNγ and Romidepsin in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of INCB086550 Bound to PD-L1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth structural and functional analysis of INCB086550, a potent, orally bioavailable small-molecule inhibitor of Programmed Death-Ligand 1 (PD-L1). While a public co-crystal structure of the this compound-PD-L1 complex is not available, this document synthesizes findings from biochemical, biophysical, and cellular assays to elucidate its mechanism of action. This compound effectively disrupts the PD-1/PD-L1 immune checkpoint pathway by binding to PD-L1, which induces its dimerization and subsequent internalization.[1][2][3] This guide presents quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to support further research and development in cancer immunotherapy.

Introduction: Targeting the PD-1/PD-L1 Pathway

The interaction between the programmed cell death protein 1 (PD-1) receptor on activated T-cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[4][5] By binding to PD-1, PD-L1 triggers an inhibitory signal that suppresses T-cell activity. Blocking this interaction has emerged as a transformative strategy in cancer therapy, with monoclonal antibodies against PD-1 or PD-L1 demonstrating significant clinical success. Small-molecule inhibitors like this compound offer potential advantages over antibodies, including oral bioavailability, increased tissue penetration, and distinct pharmacology.

This compound is a novel small molecule that potently and selectively targets PD-L1. Its mechanism of action involves not only blocking the PD-1 binding interface but also inducing the dimerization and internalization of PD-L1, effectively removing it from the cell surface and preventing its engagement with PD-1.

PD-1/PD-L1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the PD-1/PD-L1 signaling cascade and the key intervention points of this compound.

Quantitative Data Summary

The potency of this compound has been evaluated across various biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Species | IC50 (nM) | Reference |

| Biochemical | Human | 3.1 ± 1.2 | |

| Biochemical | Cynomolgus | 4.9 ± 1.6 | |

| Biochemical | Rat | 1.9, <1.5 | |

| Biochemical | Mouse | >10,000 | |

| Cellular (SHP Recruitment) | Human | 6.3 | |

| Cellular (PD-1 Binding) | Human | 13 |

Structural Insights into this compound-PD-L1 Interaction

While a direct co-crystal structure of this compound with PD-L1 is not publicly available, its mechanism of inducing PD-L1 dimerization has been elucidated through biophysical techniques. This mode of action is shared by other reported small-molecule PD-L1 inhibitors, for which crystal structures have been solved. These structures reveal that the small molecules bind to a hydrophobic pocket at the interface of two PD-L1 monomers, stabilizing the dimeric form and occluding the PD-1 binding site.

Biophysical analysis using size-exclusion chromatography with multi-angle light scattering (SEC-MALS) demonstrated that in the presence of this compound, PD-L1 shifts from a monomeric state (approximately 38 kDa) to a dimeric state (approximately 69 kDa). Isothermal titration calorimetry (ITC) experiments have further confirmed a binding stoichiometry of approximately 0.6, consistent with one molecule of this compound binding to a dimer of PD-L1.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments used in the characterization of this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for characterizing a small-molecule PD-L1 inhibitor like this compound.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This technique is used to determine the absolute molar mass and oligomeric state of proteins and protein complexes in solution.

-

Objective: To determine if this compound induces dimerization of PD-L1.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column, a multi-angle light scattering detector, and a refractive index detector.

-

Procedure:

-

Recombinant human PD-L1 protein is purified.

-

The SEC-MALS system is equilibrated with a suitable running buffer (e.g., phosphate-buffered saline).

-

A sample of PD-L1 (e.g., 15 µM) is injected into the system in the presence of a vehicle control (e.g., DMSO).

-

A separate sample of PD-L1 is pre-incubated with a molar excess of this compound (e.g., 100 µM) and then injected into the system.

-

The elution profiles are monitored, and the light scattering and refractive index data are used to calculate the molar mass of the eluting species.

-

-

Expected Outcome: A shift in the calculated molar mass from that of a monomer to that of a dimer in the presence of this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

-

Objective: To determine the thermodynamic parameters and stoichiometry of this compound binding to PD-L1.

-

Instrumentation: An isothermal titration calorimeter.

-

Procedure:

-

Purified PD-L1 is placed in the sample cell, and this compound is loaded into the injection syringe. Both are in an identical, thoroughly degassed buffer to minimize heats of dilution.

-

A series of small, sequential injections of this compound are made into the PD-L1 solution.

-

The heat released or absorbed during each injection is measured.

-

The resulting data are plotted as heat change per injection versus the molar ratio of this compound to PD-L1.

-

The data are fitted to a binding model to extract the thermodynamic parameters.

-

-

Expected Outcome: A binding isotherm that can be fit to determine the binding affinity, and a stoichiometry value (n) that reflects the ratio of this compound to PD-L1 in the complex.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity data.

-

Objective: To characterize the binding kinetics and affinity of this compound for PD-L1.

-

Instrumentation: An SPR instrument with a suitable sensor chip (e.g., CM5).

-

Procedure:

-

Purified PD-L1 is immobilized on the surface of the sensor chip.

-

A running buffer is continuously flowed over the chip surface to establish a stable baseline.

-

Different concentrations of this compound (the analyte) are injected and flowed over the surface.

-

The association of this compound to the immobilized PD-L1 is measured in real-time as a change in response units (RU).

-

After the association phase, the running buffer is flowed over the chip to measure the dissociation of the complex.

-

The sensor surface is regenerated between cycles if necessary.

-

The resulting sensorgrams are fitted to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Flow Cytometry for PD-1 Binding Blockade

This cellular assay measures the ability of this compound to block the binding of PD-1 to PD-L1 on the surface of cells.

-

Objective: To quantify the inhibition of PD-1/PD-L1 interaction in a cellular context.

-

Instrumentation: A flow cytometer.

-

Procedure:

-

Cells expressing PD-L1 (e.g., CHO-PD-L1 or MDA-MB-231) are used.

-

The cells are pre-incubated with increasing concentrations of this compound.

-

Fluorescently labeled PD-1 protein (e.g., PE-labeled PD-1) is added to the cells.

-

After an incubation period, the cells are washed to remove unbound PD-1.

-

The fluorescence intensity of the cells is measured by flow cytometry.

-

-

Expected Outcome: A dose-dependent decrease in the fluorescence signal, indicating that this compound is blocking the binding of labeled PD-1 to the cells. The data is used to calculate an IC50 value.

Conclusion

This compound is a potent small-molecule inhibitor of PD-L1 that operates through a dual mechanism of blocking the PD-1 interaction and inducing PD-L1 dimerization and internalization. While the precise atomic-level interactions await elucidation via co-crystallography, the comprehensive data from a suite of biophysical and cellular assays provide a robust understanding of its structure-activity relationship and mechanism of action. The methodologies and data presented in this guide offer a framework for the continued investigation and development of small-molecule immune checkpoint inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of this compound: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of this compound: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols: INCB086550 In Vivo Dosing for Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of INCB086550, a potent and orally bioavailable small-molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), in various mouse xenograft models. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this novel immunotherapy agent.

Introduction

This compound is an investigational small-molecule inhibitor that targets the immune checkpoint protein PD-L1.[1][2] By binding to PD-L1, this compound prevents its interaction with the PD-1 receptor on T cells, thereby restoring T-cell activity against tumor cells.[1][2] Unlike monoclonal antibodies, its small-molecule nature may offer advantages in tissue penetration and pharmacology.[2] Preclinical studies in various mouse xenograft models have demonstrated its ability to inhibit tumor growth through an immune-mediated mechanism.

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

This compound functions by disrupting the PD-1/PD-L1 signaling axis, a critical pathway that cancer cells exploit to evade the host immune system. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and dysfunction. This compound blocks this interaction, leading to the dimerization and subsequent internalization of PD-L1 on the tumor cell surface. This action removes the "brake" on the anti-tumor T-cell response, resulting in increased T-cell activation, cytokine production (e.g., IFNγ), and enhanced tumor cell killing.

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the dosing parameters and outcomes from various preclinical studies involving this compound in mouse xenograft models.

| Mouse Model | Tumor Cell Line | Treatment | Dose (mg/kg) | Dosing Schedule | Route of Administration | Key Outcomes |

| C57BL/6 (immunocompetent) | MC38-huPD-L1 | This compound | 2, 20, 200 | Twice daily (b.i.d.) | Oral (p.o.) | 32%, 66%, and 69% tumor growth inhibition (TGI), respectively. Increased intratumoral CD8+ T cells. |

| NSG (immunodeficient) | MC38-huPD-L1 | This compound | 2, 20, 200 | Twice daily (b.i.d.) | Oral (p.o.) | No significant antitumor activity, confirming an immune-mediated mechanism. |

| Humanized NSG (CD34+) | MDA-MB-231 | This compound | 20, 60, 200 | Twice daily (b.i.d.) | Oral (p.o.) | 55%, 54%, and 61% TGI, respectively, comparable to atezolizumab. |

| Humanized NSG (CD34+) | MDA-MB-231 | This compound | 20 | Twice daily (b.i.d.) for 31 days | Oral (p.o.) | Increased gene expression of T-cell activation and IFN-responsive genes in tumors. |

| BALB/c nu/nu | MDA-MB-231 | This compound | 15, 200 | Once or twice with a 12-hour interval | Oral (p.o.) | Dose-dependent reduction of unoccupied cell-surface PD-L1 (26% to 91%). |

| BALB/c nu/nu | MDA-MB-231 | This compound | 150 | Single dose | Oral (p.o.) | Greater than 50% inhibition of unoccupied cell-surface PD-L1 as early as 30 minutes post-dose. |

| Humanized mice | HT-29 (PD-L1 negative) | This compound | 20 | Twice daily (b.i.d.) for 7 days | Oral (p.o.) | Demonstrated tumor penetration of this compound even in the absence of PD-L1 expression. |

Experimental Protocols

Below are detailed protocols for establishing mouse xenograft models and administering this compound for efficacy studies.

Protocol 1: Subcutaneous Xenograft Tumor Implantation

This protocol describes the establishment of subcutaneous tumors in mice, a common model for evaluating the efficacy of anti-cancer agents.

Figure 2: Workflow for establishing subcutaneous xenograft tumors.

Materials:

-

Selected tumor cell line (e.g., MC38-huPD-L1, MDA-MB-231)

-

Appropriate mouse strain (e.g., C57BL/6, NSG, BALB/c nu/nu)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional, can enhance tumor take-rate)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

1 mL syringes with 27-gauge needles

-

Calipers

Procedure:

-

Cell Culture: Culture the selected tumor cell line in its recommended complete medium until it reaches approximately 80-90% confluency.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with sterile PBS.

-

Add trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in cold, sterile PBS.

-

-

Cell Counting and Preparation:

-

Count the cells using a hemocytometer or automated cell counter to determine cell viability and concentration.

-

Centrifuge the cells again and resuspend the pellet in a solution of PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Gently restrain the mouse and sterilize the injection site on the flank with an alcohol wipe.

-

Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject the prepared cell suspension (typically 100-200 µL) into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Begin monitoring the mice for tumor formation 3-5 days post-implantation.

-

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Protocol 2: Oral Administration of this compound

This protocol outlines the procedure for administering this compound to tumor-bearing mice via oral gavage.

Materials:

-

This compound compound

-

Appropriate vehicle for formulation (e.g., as specified by the supplier or in literature)

-

Gavage needles (flexible or rigid, appropriate size for mice)

-

1 mL syringes

-

Balance and weigh boats

-

Vortex mixer and/or sonicator

Procedure:

-

Formulation Preparation:

-

On each day of dosing, prepare a fresh formulation of this compound in the selected vehicle.

-

Calculate the required amount of this compound based on the mean body weight of the mice in each group and the desired dose (e.g., 20 mg/kg).

-

Weigh the compound and add it to the appropriate volume of vehicle.

-

Ensure the compound is fully suspended or dissolved by vortexing and/or sonicating.

-

-

Dosing Procedure:

-

Weigh each mouse to determine the precise volume of the formulation to be administered.

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and straighten the esophagus.

-

Attach the gavage needle to the syringe containing the this compound formulation.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.

-

Slowly dispense the calculated volume of the formulation.

-

Carefully withdraw the gavage needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress.

-

-

Dosing Schedule:

-

Administer the treatment according to the predetermined schedule (e.g., twice daily). For a b.i.d. schedule, doses are typically administered 10-12 hours apart.

-

-

Efficacy and Pharmacodynamic Assessments:

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the study, or at specified time points, tissues (tumor, blood) can be collected for pharmacodynamic analysis, such as flow cytometry to measure PD-L1 receptor occupancy and T-cell infiltration, or RNA sequencing to assess gene expression changes.

-

Concluding Remarks

This compound has demonstrated significant, immune-dependent antitumor activity in a variety of preclinical mouse xenograft models. The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of this oral PD-L1 inhibitor. Careful selection of the appropriate tumor model, mouse strain, and endpoints will be critical for generating robust and translatable data.

References

Application Notes and Protocols for INCB086550 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB086550 is an orally available, small-molecule inhibitor of programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein.[1] By binding to PD-L1, this compound effectively blocks its interaction with the programmed death-1 (PD-1) receptor on T cells.[2][3] This action reverses the inactivation of T cells, thereby enhancing the cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response. Mechanistically, this compound induces the dimerization and subsequent internalization of PD-L1 on tumor cells, preventing the suppression of the immune system. These characteristics make this compound a promising candidate for cancer immunotherapy, offering an alternative to antibody-based therapies.

Mechanism of Action

This compound functions by disrupting the PD-1/PD-L1 signaling pathway, which is a key mechanism of immune evasion utilized by cancer cells. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells leads to the inhibition of T-cell activity. This compound binds directly to PD-L1, inducing its dimerization and internalization, which ultimately blocks the PD-1/PD-L1 interaction and restores T-cell function.

References

Application Notes and Protocols: INCB086550 Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed information and protocols regarding the solubility and stability of INCB086550, a potent PD-1/PD-L1 inhibitor, in dimethyl sulfoxide (DMSO).[1] Proper handling and storage of this compound solutions are critical for maintaining its biological activity and ensuring experimental reproducibility. These guidelines offer best practices for the preparation of stock solutions and subsequent stability assessment.

Introduction to this compound